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molecular formula C7H7ClN4O B8348214 2-Amino-5-chloro-8-methoxy[1,2,4]triazolo[1,5-a]pyridine

2-Amino-5-chloro-8-methoxy[1,2,4]triazolo[1,5-a]pyridine

Cat. No. B8348214
M. Wt: 198.61 g/mol
InChI Key: XWXKJDLNLWTHQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05858924

Procedure details

A mixture of 0.90 g (4.5 mmol) of 2-amino-5-chloro-8-methoxy[1,2,4]triazolo[1,5-a]pyridine and 35 mL of dry acetonitrile was prepared and 2.39 g (9.06 mmol) of methyl 2-chlorosulfonyl-3-methoxybenzoate, 0.72 g (9.1 mmol) of dry pyridine, and 0.071 g (0.91 mmol) of dimethyl sulfoxide were added with stirring at ambient temperature keeping the system dry. After 16 hours another 0.35 g (4.5 mmol) of dry pyridine was added and after an additional 48 hours the volatile components of the mixture were removed by evaporation under reduced pressure. The residue obtained was diluted with 50 mL of dichloromethane and 50 mL of 2N aqueous hydrochloric acid and the mixture was stirred vigorously for 72 hours. The solids present were recovered by filtration and washed with 3×25 mL of water, 3×10 mL of dichloromethane, and 3×10 mL of diethyl ether to obtain the title compound as a white solid. The total filtrate and washes were combined and were diluted with 25 mL of dichloromethane and 25 mL of 2N aqueous hydrochloric acid in a separatory funnel. The phases were separated and the organic phase was washed with 3×50 mL of 2N aqueous hydrochloric acid. It was then dried over sodium sulfate, filtered, and concentrated by evaporation under reduced pressure to obtain a yellow solid. This was suspended in 5.0 mL of dichloromethane and the solids were recovered by filtration and washed quickly with 2×5.0 mL of dichloro-methane and 2×15 mL of diethyl ether to obtain additional title compound as a white solid. The combined title compound amounted to 1.09 g (56 percent of theory) and melted at 290°-292° C. with decomposition.
Quantity
0.9 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One
Quantity
2.39 g
Type
reactant
Reaction Step Two
Quantity
0.72 g
Type
reactant
Reaction Step Two
Quantity
0.071 g
Type
reactant
Reaction Step Two
Quantity
0.35 g
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
reactant
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
NC1N=[C:5]2[C:6](OC)=CC=C(Cl)[N:4]2N=1.[Cl:14][S:15]([C:18]1[C:27]([O:28][CH3:29])=CC=CC=1C(OC)=O)(=[O:17])=[O:16].N1C=CC=CC=1.CS(C)=O.Cl[CH2:41][Cl:42]>Cl.C(#N)C>[Cl:42][C:41]1[CH:6]=[CH:5][N:4]=[C:27]([O:28][CH3:29])[C:18]=1[S:15]([Cl:14])(=[O:16])=[O:17]

Inputs

Step One
Name
Quantity
0.9 g
Type
reactant
Smiles
NC1=NN2C(C(=CC=C2Cl)OC)=N1
Name
Quantity
35 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
2.39 g
Type
reactant
Smiles
ClS(=O)(=O)C1=C(C(=O)OC)C=CC=C1OC
Name
Quantity
0.72 g
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
0.071 g
Type
reactant
Smiles
CS(=O)C
Step Three
Name
Quantity
0.35 g
Type
reactant
Smiles
N1=CC=CC=C1
Step Four
Name
Quantity
50 mL
Type
reactant
Smiles
ClCCl
Name
Quantity
50 mL
Type
solvent
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with stirring at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was prepared
CUSTOM
Type
CUSTOM
Details
dry
CUSTOM
Type
CUSTOM
Details
were removed by evaporation under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue obtained
STIRRING
Type
STIRRING
Details
the mixture was stirred vigorously for 72 hours
Duration
72 h
FILTRATION
Type
FILTRATION
Details
The solids present were recovered by filtration
WASH
Type
WASH
Details
washed with 3×25 mL of water, 3×10 mL of dichloromethane, and 3×10 mL of diethyl ether

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C(=NC=C1)OC)S(=O)(=O)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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